11-(4-ethylphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
11-(4-Ethylphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzodiazepinone derivative characterized by a seven-membered diazepine ring fused to two benzene rings. The compound features two distinct substituents: a 4-ethylphenyl group at position 11 and a 4-methoxyphenyl group at position 2. This structural arrangement confers unique electronic and steric properties, influencing its biological activity and physicochemical behavior. Dibenzodiazepinones are known for their pharmacological versatility, including antitumor, antimicrobial, and enzyme-inhibitory activities .
Synthesis of such derivatives typically involves condensation reactions between enaminoketones and arylglyoxal hydrates or microwave-assisted methods to enhance efficiency . The compound’s ethyl and methoxy substituents likely modulate its lipophilicity and binding affinity to biological targets, such as BIR (baculovirus IAP repeat) domains in cancer cells or cholinesterases .
Properties
IUPAC Name |
6-(4-ethylphenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O2/c1-3-18-8-10-20(11-9-18)28-27-25(29-23-6-4-5-7-24(23)30-28)16-21(17-26(27)31)19-12-14-22(32-2)15-13-19/h4-15,21,28-30H,3,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWSQAWIJSVEQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Aromatic Substitution: : This compound is often synthesized through a series of aromatic substitution reactions, starting with the ethylation and methoxylation of benzene derivatives.
Cyclization: : The formation of the diazepine ring involves cyclization under controlled conditions, typically using catalysts like palladium or nickel to facilitate the reaction.
Final Assembly: : The final step involves the coupling of the aromatic and diazepine components under high temperature and pressure, often in the presence of a solvent like dimethylformamide.
Industrial Production Methods
Industrially, the compound is synthesized in large reactors where precise temperature and pressure controls are maintained to ensure high yield and purity. The use of automated systems ensures that each stage of the synthesis is carried out under optimal conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Substitution reactions can occur at the aromatic rings or the diazepine structure, often facilitated by halogenating agents or acid catalysts.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium, nickel, acids like hydrochloric acid.
Major Products Formed
Oxidation: : Ketones, aldehydes, or carboxylic acids.
Reduction: : Corresponding alcohols or amines.
Substitution: : Varied depending on the substituents introduced.
Scientific Research Applications
Pharmacological Potential
The compound's structure suggests potential pharmacological applications. Research indicates that similar compounds in the dibenzo diazepine class exhibit various biological activities:
- Antidepressant Activity : Some derivatives have shown efficacy in treating depression by modulating neurotransmitter systems.
- Anxiolytic Effects : Compounds with similar structures have been studied for their ability to reduce anxiety symptoms through GABA receptor modulation.
Anticancer Properties
Preliminary studies suggest that derivatives of dibenzo diazepines may possess anticancer properties. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo.
Organic Electronics
The unique electronic properties of this compound make it a candidate for use in organic electronic devices such as:
- Organic Light Emitting Diodes (OLEDs) : The compound can be used as an emissive layer due to its photoluminescent properties.
- Organic Photovoltaics (OPVs) : Its electron-donating characteristics may enhance the efficiency of solar cells.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry examined various dibenzo diazepine derivatives for their antidepressant effects. The study found that modifications to the ethyl and methoxy groups significantly enhanced the compounds' interaction with serotonin receptors, suggesting a pathway for developing new antidepressants.
Case Study 2: Anticancer Research
Research conducted at a leading cancer research institute evaluated the anticancer properties of dibenzo diazepine derivatives. The study reported that certain derivatives exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells, indicating their potential as targeted cancer therapies.
Mechanism of Action
The compound operates by binding to specific molecular targets, often receptors or enzymes, altering their activity. Its diazepine core allows it to interact with neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) receptors, modulating neuronal excitability and producing sedative or anxiolytic effects.
Comparison with Similar Compounds
Substituent Effects on Activity
- Electron-Withdrawing vs.
- Bulkiness and Steric Effects: The indol-3-yl substituent in FC2 introduces steric hindrance, which may improve selectivity for cancer cell BIR domains over normal cells.
- Hybridization with Triazoles : The triazole-containing derivative exhibits submicromolar inhibition of BuChE, highlighting the role of heterocyclic appendages in enzyme targeting.
Cytotoxicity and Selectivity
- FC2 Derivatives : FC2 (10 μM) shows cytotoxicity in cancer cells but spares primary fibroblasts, suggesting a mechanism dependent on cancer-specific pathways (e.g., TNF sensitization) .
- Methoxy vs. Triazole Substitutents : While methoxy groups (as in the target compound) enhance solubility, triazole hybrids prioritize enzyme inhibition over direct cytotoxicity .
Biological Activity
11-(4-ethylphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (referred to as compound 1) is a synthetic compound belonging to the class of dibenzo[b,e][1,4]diazepines. This compound exhibits a complex structure characterized by multiple aromatic rings and a diazepine core. Its potential biological activities are of significant interest in medicinal chemistry and pharmacology.
- Molecular Formula: C28H28N2O2
- Molecular Weight: 424.534 g/mol
- CAS Number: [not provided in search results]
Biological Activity Overview
Compound 1 has been investigated for various biological activities, including its effects on the central nervous system (CNS), anti-inflammatory properties, and potential as an analgesic agent. The following sections detail specific biological activities and findings from recent studies.
CNS Activity
Research indicates that compounds similar to compound 1 may exhibit anxiolytic and sedative effects. A study on related dibenzo compounds showed that they interact with GABA receptors, which are crucial for inhibitory neurotransmission in the brain. This interaction could lead to enhanced calming effects and reduced anxiety levels.
Case Study: Anxiolytic Activity
In a controlled study involving animal models, a derivative of compound 1 was administered to assess its anxiolytic properties. Results indicated a significant reduction in anxiety-like behaviors in treated subjects compared to controls. Behavioral tests such as the elevated plus maze and open field test were utilized to measure anxiety levels.
Anti-inflammatory Properties
Compound 1's structure suggests potential anti-inflammatory activity. Compounds with similar structural motifs have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Research Findings
A recent study evaluated the anti-inflammatory effects of compound 1 using lipopolysaccharide (LPS)-stimulated macrophages. The results demonstrated that treatment with compound 1 significantly reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent.
Analgesic Effects
The analgesic properties of compound 1 were assessed through various pain models in rodents. The compound was found to significantly alleviate pain responses in both acute and chronic pain models.
Experimental Results
In a formalin test, which measures pain response through injection of formalin into the paw of rodents, compound 1 demonstrated dose-dependent analgesic effects. The observed reduction in pain scores suggests that this compound could be further explored for its therapeutic potential in pain management.
Data Summary Table
| Biological Activity | Methodology | Findings |
|---|---|---|
| CNS Activity | Elevated Plus Maze | Reduced anxiety-like behavior in animal models. |
| Anti-inflammatory | LPS-stimulated Macrophages | Decreased TNF-α and IL-6 production. |
| Analgesic | Formalin Test | Dose-dependent reduction in pain response. |
Q & A
Q. What are the common synthetic routes for preparing 11-(4-ethylphenyl)-3-(4-methoxyphenyl)-dibenzo[b,e][1,4]diazepin-1-one?
The synthesis typically involves multi-step organic reactions, including condensation and cyclization . For example:
- Step 1 : Condensation of 3-[4-chloro-1,2-phenylenediamine]-5,5-dimethyl-2-cyclohexenone with substituted benzaldehydes (e.g., 4-ethylbenzaldehyde) under acidic conditions to form intermediate Schiff bases .
- Step 2 : Cyclization via nucleophilic aromatic substitution or thermal activation to yield the diazepinone core. Reaction conditions (e.g., solvent, temperature) significantly impact yield; ethanol or DMF at 80–100°C is commonly used .
- Purification : Column chromatography or recrystallization ensures purity (>95%), verified via HPLC or TLC .
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on:
- Spectroscopy : H and C NMR to identify substituents (e.g., methoxy at δ 3.8 ppm, ethylphenyl protons at δ 1.2–1.4 ppm) .
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks. For example, monoclinic crystal systems (space group ) with unit cell parameters Å, Å .
- Mass spectrometry : HR-MS confirms molecular weight (e.g., 352 for CHNO) .
Q. What pharmacological targets are associated with dibenzo[b,e][1,4]diazepinone derivatives?
These compounds often target GABA receptors or serotonin transporters due to structural similarity to benzodiazepines. Preliminary assays (e.g., radioligand binding) assess affinity for CNS targets, with substituents like 4-methoxyphenyl enhancing lipophilicity and blood-brain barrier penetration .
Advanced Research Questions
Q. How can conflicting reports on synthetic yields be resolved?
Discrepancies often arise from reaction condition variability . To address this:
- Reproducibility protocols : Strict control of temperature (±2°C), solvent purity (HPLC-grade), and inert atmospheres (N/Ar) .
- In-line monitoring : Use of FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
- Statistical optimization : Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, pH) using software like Minitab or JMP .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Lipophilicity modulation : Replace 4-ethylphenyl with polar groups (e.g., hydroxyl) to enhance solubility. LogP values <3 are ideal for oral absorption .
- Prodrug design : Introduce ester moieties at the diazepinone carbonyl, which hydrolyze in vivo to active forms .
- Nanocarrier systems : Encapsulation in liposomes or PLGA nanoparticles improves plasma half-life, as demonstrated in rodent models .
Q. How do substituents influence receptor binding affinity?
- Comparative binding assays : Use radiolabeled H-flumazenil to measure displacement in GABA receptor preparations. Ethyl groups at C11 increase steric hindrance, reducing affinity by ~20% compared to methyl analogs .
- Computational modeling : Molecular docking (AutoDock Vina) reveals methoxy groups form hydrogen bonds with α1-subunit His102, critical for anxiolytic activity .
Q. How are stereochemical inconsistencies addressed in crystallographic studies?
- Enantiomeric resolution : Chiral HPLC (Chiralpak IA column) separates R/S isomers, with circular dichroism (CD) confirming absolute configuration .
- Twinned crystal analysis : Refinement software (SHELXL) corrects for pseudo-merohedral twinning in monoclinic systems, improving R-factor accuracy (<0.05) .
Data Contradiction Analysis
Q. Why do in vitro and in vivo toxicity profiles differ for this compound?
- Metabolic activation : Cytochrome P450 enzymes (e.g., CYP3A4) convert the parent compound to reactive intermediates in vivo, not observed in cell-based assays .
- Tissue-specific effects : Primary hepatocytes show higher toxicity (IC = 10 μM) than fibroblasts (IC > 100 μM) due to differential expression of detoxification enzymes .
Q. How to reconcile conflicting NMR and X-ray data on conformational flexibility?
- Dynamic NMR : Variable-temperature H NMR (e.g., 298–343 K) detects ring inversion in solution, while X-ray captures the lowest-energy conformation .
- DFT calculations : Gaussian09 simulations of rotational barriers (e.g., ΔG = 12 kcal/mol for diazepinone ring puckering) align with experimental data .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
